molecular formula C10H12ClNO2 B15314331 2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid

2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid

Cat. No.: B15314331
M. Wt: 213.66 g/mol
InChI Key: CKLPLNNQQBSWPF-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a butanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6(2)9(10(13)14)7-3-4-8(11)12-5-7/h3-6,9H,1-2H3,(H,13,14)

InChI Key

CKLPLNNQQBSWPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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